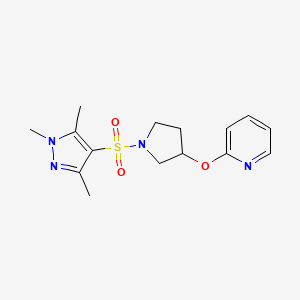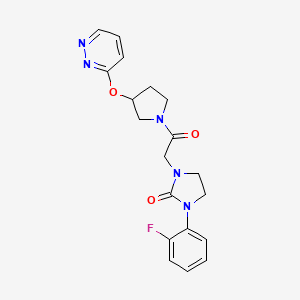
4-(4-(ピペラジン-1-イル)ピリミジン-2-イル)モルホリン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(4-(Piperazin-1-yl)pyrimidin-2-yl)morpholine is a heterocyclic compound that contains both piperazine and pyrimidine rings. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications, particularly in the development of drugs targeting various biological pathways.
科学的研究の応用
4-(4-(Piperazin-1-yl)pyrimidin-2-yl)morpholine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Industry: Utilized in the development of novel pharmaceuticals and agrochemicals.
作用機序
Target of Action
Similar compounds have been found to inhibit acetylcholinesterase (ache) and protein kinases . AChE plays a crucial role in nerve function, and protein kinases are essential for controlling cell growth, differentiation, migration, and metabolism .
Mode of Action
Similar compounds have been found to inhibit ache and protein kinases . Inhibition of AChE can increase the concentration of acetylcholine, a neurotransmitter, in the synaptic cleft, enhancing cholinergic transmission . Inhibition of protein kinases can disrupt cell signaling processes, potentially leading to the death of cancer cells .
Biochemical Pathways
For instance, AChE inhibition can enhance cholinergic transmission, affecting learning and memory . Protein kinase inhibition can disrupt cell signaling processes, affecting cell growth, differentiation, migration, and metabolism .
Pharmacokinetics
Similar compounds have been found to be orally bioavailable and are eliminated by both metabolism and renal clearance .
Result of Action
The inhibition of ache can enhance cholinergic transmission, potentially improving cognitive function . The inhibition of protein kinases can disrupt cell signaling processes, potentially leading to the death of cancer cells .
生化学分析
Biochemical Properties
Related compounds have been shown to interact with various enzymes and proteins . For instance, 2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide derivatives have been synthesized and shown to inhibit acetylcholinesterase, an enzyme crucial for nerve function .
Cellular Effects
The cellular effects of 4-(4-(Piperazin-1-yl)pyrimidin-2-yl)morpholine are not well-studied. Related compounds have been shown to have significant effects on cell viability. For example, certain thiouracil amide compounds have been shown to inhibit the activity of poly (ADP-ribose) polymerase, leading to a loss of cell viability in human breast cancer cells .
Molecular Mechanism
Related compounds have been shown to inhibit acetylcholinesterase through competitive and non-competitive inhibition .
Temporal Effects in Laboratory Settings
Related compounds have been shown to have long-term effects on cellular function .
Dosage Effects in Animal Models
Related compounds have been shown to have significant effects at varying dosages .
Metabolic Pathways
Related compounds have been shown to interact with various enzymes and cofactors .
Transport and Distribution
Related compounds have been shown to have significant effects on cellular transport and distribution .
Subcellular Localization
Related compounds have been shown to have significant effects on subcellular localization .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-(Piperazin-1-yl)pyrimidin-2-yl)morpholine typically involves the reaction of piperazine with a pyrimidine derivative under controlled conditions. One common method involves the use of a pyrimidine-2-yl chloride, which reacts with piperazine in the presence of a base such as potassium carbonate in an organic solvent like acetonitrile. The reaction is usually carried out under reflux conditions for several hours to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The choice of solvents and reagents may also be adjusted to ensure cost-effectiveness and environmental sustainability.
化学反応の分析
Types of Reactions
4-(4-(Piperazin-1-yl)pyrimidin-2-yl)morpholine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the pyrimidine ring, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid under mild heating.
Reduction: Sodium borohydride in methanol at room temperature.
Substitution: Sodium methoxide in methanol under reflux conditions.
Major Products Formed
Oxidation: Formation of N-oxides or hydroxylated derivatives.
Reduction: Formation of reduced piperazine derivatives.
Substitution: Formation of substituted pyrimidine derivatives.
類似化合物との比較
Similar Compounds
2-(4-Phenylpiperazin-1-yl)pyrimidine-5-carboxamide: Another compound with a piperazine and pyrimidine structure, known for its acetylcholinesterase inhibitory activity.
4-(4-Methyl-piperazin-1-ylmethyl)-N-(4-methyl-3-(4-pyridin-3-yl-pyrimidin-2-ylamino)-phenyl)-benzamide: A related compound used as a tyrosine kinase inhibitor in cancer therapy.
Uniqueness
4-(4-(Piperazin-1-yl)pyrimidin-2-yl)morpholine is unique due to its specific combination of piperazine and pyrimidine rings, which confer distinct chemical and biological properties. Its ability to act as an enzyme inhibitor and its potential therapeutic applications make it a valuable compound in medicinal chemistry.
特性
IUPAC Name |
4-(4-piperazin-1-ylpyrimidin-2-yl)morpholine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N5O/c1-2-14-12(17-7-9-18-10-8-17)15-11(1)16-5-3-13-4-6-16/h1-2,13H,3-10H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLXRSUWLDAYMPT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=NC(=NC=C2)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[1-(3-chloro-2-cyanophenyl)-1H-pyrrol-2-yl]-N,N-dimethyl-2-oxoacetamide](/img/structure/B2592853.png)





![4-Phenyl-5-{[3-(trifluoromethyl)phenyl]sulfanyl}-1,2,3-thiadiazole](/img/structure/B2592863.png)

![4-bromo-N-(4-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)benzamide](/img/structure/B2592865.png)
![N-{5-[4-(methylsulfanyl)phenyl]-1,3,4-oxadiazol-2-yl}-5,6,7,8-tetrahydronaphthalene-2-carboxamide](/img/structure/B2592866.png)
![Ethyl 4-[5-(furan-2-yl)-1,3,4-thiadiazol-2-yl]piperidine-1-carboxylate](/img/structure/B2592868.png)

![N-[1-(prop-2-enoyl)piperidin-4-yl]-N-(2,2,2-trifluoroethyl)methanesulfonamide](/img/structure/B2592872.png)
